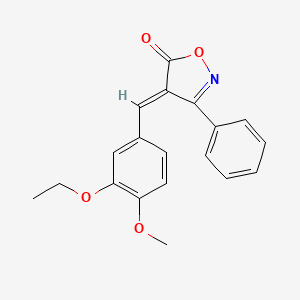![molecular formula C18H16N4O2 B5502384 5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)
5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline" is a compound involved in various chemical syntheses and studies due to its unique molecular structure and properties. It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Synthesis Analysis
The synthesis of compounds related to 5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has been reported in various studies. For example, Sokol et al. (2003) synthesized complexes of this compound with transition metals like chromium(III), iron(III), and copper(II) (Sokol et al., 2003). Another approach involves the formation of triazolo isoquinolines from 2-alkynylbenzaldehydes through a domino reaction under metal-free conditions (Arigela et al., 2013).
Molecular Structure Analysis
The crystal and molecular structures of compounds similar to 5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline have been determined in various studies. For example, the study by Kant et al. (2014) used single-crystal X-ray diffraction for structural analysis (Kant et al., 2014).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including cyclocondensation and reactions with aldehydes, as shown in the research by Prauda and Reiter (2003) (Prauda & Reiter, 2003).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystalline structure, have been analyzed in several studies. Glushkov et al. (2008) described the preparation of triazolo[3,4-a]isoquinolinium salts and their physical properties (Glushkov et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are often studied in the context of their synthesis and potential applications. The research by Boyd et al. (1978) explored ene-type reactions involving transfer of acyl groups, highlighting the reactivity of these compounds (Boyd et al., 1978).
Scientific Research Applications
Synthesis Techniques
The compound has been involved in various synthesis techniques. Arigela et al. (2013) describe syntheses of triazolo isoquinolines from 2-alkynylbenzaldehydes using a metal-free process, highlighting the versatility of these compounds in organic chemistry (Arigela, Samala, Mahar, Shukla, & Kundu, 2013). Additionally, Sokol et al. (2003) synthesized various complexes of transition metals using a similar compound, revealing its utility in creating metal complexes (Sokol, Davydov, Pervushina, Merkur’eva, Sergienko, & Shklyaev, 2003).
Antimicrobial Studies
Mukhtar et al. (2022) conducted studies on new chalcones incorporating the isoquinoline moiety, showing the potential of these compounds in antimicrobial applications (Mukhtar, Saleh, Hassaneen, Hafez, Hassan, Morsy, & Teleb, 2022). Their findings indicate the broader implications of isoquinoline derivatives in the field of medicinal chemistry.
Catalytic and Organic Reactions
The utility of the compound extends to catalytic and other organic reactions. Fossey and Richards (2004) demonstrated the synthesis of NCN pincer complexes, which have significant applications in catalysis (Fossey & Richards, 2004). Moreover, Glushkov et al. (2008) explored the synthesis of triazolo[3,4-a]isoquinolinium salts, underlining the compound's role in the development of N-heterocyclic carbenes (Glushkov, Vedernikova, Kotelev, & Baigacheva, 2008).
Pharmaceutical Applications
The compound has also been investigated for potential pharmaceutical applications. For instance, Sartori, Consonni, and Omodei-sale (1981) synthesized 14 C-labelled triazolo isoquinoline compounds, highlighting their use as antifertility agents (Sartori, Consonni, & Omodei-sale, 1981).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5,5-dimethyl-3-(2-nitrophenyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-18(2)11-12-7-3-4-8-13(12)16-19-20-17(21(16)18)14-9-5-6-10-15(14)22(23)24/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRKHATYXVKTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC=CC=C4[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5502318.png)
![2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)
![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)
![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)

![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)


![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)
![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)
![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)
![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)